molecular formula C21H18N4O3S B12206012 Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate

Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12206012
M. Wt: 406.5 g/mol
InChI Key: PYQLUARPSDODAY-UHFFFAOYSA-N
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Description

Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

The synthesis of Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. These interactions can affect multiple pathways, including those involved in cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Methyl 2-[4-phenyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C21H18N4O3S/c1-27-19(26)14-29-21-24-23-18(25(21)16-9-3-2-4-10-16)13-28-17-11-5-7-15-8-6-12-22-20(15)17/h2-12H,13-14H2,1H3

InChI Key

PYQLUARPSDODAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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